molecular formula C20H26N2O5S2 B2398594 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 946284-86-2

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2398594
CAS No.: 946284-86-2
M. Wt: 438.56
InChI Key: AZUGSZQSVDLCEK-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a tetrahydroquinoline core with both ethylsulfonyl and sulfonamide groups, giving it distinctive reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, one commonly employed route begins with the functionalization of the quinoline ring. A step-by-step procedure could involve:

  • Nitration of quinoline to form a nitro derivative.

  • Reduction of the nitro group to an amine.

  • Alkylation with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.

  • Coupling this intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride to introduce the sulfonamide group.

  • Purification and isolation of the final product using recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial-scale production of this compound might involve similar steps but optimized for higher yields and purity. Continuous flow chemistry could be used to streamline the process, improve safety, and reduce costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation at various positions, particularly at the benzylic and ethylsulfonyl groups, forming corresponding sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the sulfonyl or nitro groups, depending on the starting materials.

  • Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Employing electrophiles or nucleophiles like halogens, alkylating agents, or nucleophiles like ammonia or amines.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amine derivatives, reduced sulfonamides.

  • Substitution: : Halogenated products, alkylated compounds.

Scientific Research Applications

Chemistry

This compound is often studied for its potential as a versatile intermediate in organic synthesis, serving as a building block for more complex molecules.

Biology

In biology, its functional groups make it a candidate for enzyme inhibition studies or as a potential ligand in receptor binding assays.

Medicine

In medicinal chemistry, it might be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent, due to the presence of the sulfonamide moiety which is known for such activities.

Industry

Industrially, it could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific electronic properties.

Mechanism of Action

Mechanism

The sulfonamide group often plays a critical role by interacting with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding to active site residues.

Molecular Targets and Pathways

Specific molecular targets could include enzymes like carbonic anhydrases or proteases, where the compound could inhibit the enzyme's activity by binding to its active site.

Comparison with Similar Compounds

Uniqueness

Compared to other sulfonamides or tetrahydroquinoline derivatives, this compound's unique combination of substituents provides a distinct profile of chemical reactivity and biological activity.

Similar Compounds

  • Sulfanilamide: : Another sulfonamide but lacks the tetrahydroquinoline structure.

  • Ethylsulfonyl derivatives: : Compounds that share the ethylsulfonyl group but with different core structures.

  • 4-Methoxy-3,5-dimethylbenzenesulfonamides: : Compounds with similar aromatic substitutions but different linkage to the quinoline ring.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGSZQSVDLCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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